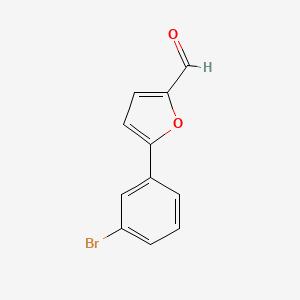

5-(3-Bromophenyl)-2-furaldehyde

Description

BenchChem offers high-quality 5-(3-Bromophenyl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromophenyl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOIWDFBKGEKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357031 | |

| Record name | 5-(3-bromophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39868-10-5 | |

| Record name | 5-(3-bromophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Bromophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3-Bromophenyl)-2-furaldehyde (CAS Number: 39868-10-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

5-(3-Bromophenyl)-2-furaldehyde is a substituted furan derivative that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure features a furan ring substituted with a bromine-containing phenyl group and an aldehyde functional group.

| Property | Value | Reference(s) |

| CAS Number | 39868-10-5 | [1] |

| Molecular Formula | C₁₁H₇BrO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Melting Point | 100-106 °C | |

| Boiling Point | 360.5 °C at 760 mmHg | |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis and Reactivity

The primary application of 5-(3-Bromophenyl)-2-furaldehyde lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is characterized by the chemical properties of the furan ring, the aldehyde group, and the bromophenyl moiety. The compound can participate in electrophilic aromatic substitution reactions.[1]

Experimental Protocols

The synthesis of 5-(3-Bromophenyl)-2-furaldehyde can be achieved through a two-step process involving the synthesis of the precursor 5-bromo-2-furaldehyde, followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 5-Bromo-2-furaldehyde

A detailed protocol for the synthesis of 5-bromo-2-furaldehyde is outlined below, based on established methods.

Materials:

-

2-furaldehyde

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 2-furaldehyde and a catalytic amount of AIBN in CCl₄ is prepared in a round-bottom flask.

-

N-Bromosuccinimide is added portion-wise to the solution while stirring and heating under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

-

The filtrate is washed with a saturated NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-bromo-2-furaldehyde.

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(3-Bromophenyl)-2-furaldehyde

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of 5-(3-Bromophenyl)-2-furaldehyde.

Materials:

-

5-bromo-2-furaldehyde

-

3-Bromophenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, 5-bromo-2-furaldehyde, 3-bromophenylboronic acid, palladium(II) acetate, and triphenylphosphine are combined in a mixture of toluene, ethanol, and water.

-

An aqueous solution of potassium carbonate is added to the mixture.

-

The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

-

The reaction is monitored by TLC or GC-MS.

-

Once the reaction is complete, the mixture is cooled to room temperature and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 5-(3-Bromophenyl)-2-furaldehyde.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Caption: Experimental workflow for the synthesis of 5-Bromo-2-furaldehyde.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the precise signaling pathways affected by 5-(3-Bromophenyl)-2-furaldehyde. However, the broader class of furan-containing compounds is known to exhibit a wide range of pharmacological activities. Derivatives of furan are being investigated for their potential as antimicrobial and antitumor agents. The biological effects of such compounds are often attributed to their ability to interact with various cellular targets and modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is warranted to elucidate the specific biological functions and mechanisms of action of 5-(3-Bromophenyl)-2-furaldehyde.

References

Spectroscopic Data for 5-(3-Bromophenyl)-2-furaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(3-Bromophenyl)-2-furaldehyde. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for 5-(3-Bromophenyl)-2-furaldehyde, the following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the furan ring protons, and the protons of the 3-bromophenyl ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift. The furan protons will present as doublets, and the protons on the substituted phenyl ring will show a more complex splitting pattern.

Table 1: Predicted ¹H NMR Data for 5-(3-Bromophenyl)-2-furaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.7 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.8-7.9 | Triplet (t) | 1H | Phenyl-H (position 2') |

| ~7.6-7.7 | Doublet of Doublets (dd) | 1H | Phenyl-H |

| ~7.4-7.5 | Doublet of Doublets (dd) | 1H | Phenyl-H |

| ~7.3-7.4 | Triplet (t) | 1H | Phenyl-H |

| ~7.2 | Doublet (d) | 1H | Furan-H (position 3) |

| ~6.9 | Doublet (d) | 1H | Furan-H (position 4) |

1.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon of the aldehyde, as well as for the carbons of the furan and 3-bromophenyl rings. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for 5-(3-Bromophenyl)-2-furaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | Aldehyde Carbonyl (C=O) |

| ~158 | Furan-C (position 5) |

| ~153 | Furan-C (position 2) |

| ~135 | Phenyl-C |

| ~132 | Phenyl-C |

| ~131 | Phenyl-C (C-Br) |

| ~129 | Phenyl-C |

| ~125 | Phenyl-C |

| ~123 | Furan-C |

| ~113 | Furan-C |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and various C-H and C=C bonds within the aromatic systems.

Table 3: Predicted Significant IR Absorptions for 5-(3-Bromophenyl)-2-furaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1680-1660 | Strong | Aldehyde C=O Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1200-1000 | Strong | C-O Stretch (Furan) |

| ~800-600 | Strong | C-Br Stretch, C-H Bending |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio) will be observed.

Table 4: Predicted Mass Spectral Data for 5-(3-Bromophenyl)-2-furaldehyde

| m/z | Interpretation |

| 250/252 | Molecular Ion Peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 249/251 | [M-H]⁺ |

| 221/223 | [M-CHO]⁺ |

| 142 | [M-Br]⁺ |

| 115 | [C₉H₇O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-(3-Bromophenyl)-2-furaldehyde for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[1]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[1]

Instrumentation and Acquisition:

-

The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.[1]

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to provide a spectrum of singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy (ATR-FTIR)

Sample Preparation and Measurement:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.[2]

-

Place a small amount of the solid 5-(3-Bromophenyl)-2-furaldehyde powder directly onto the ATR crystal.[2][3]

-

Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[2][3]

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or acetone).[3]

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.[4]

-

The sample is vaporized by heating under high vacuum.[5]

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][6]

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[7]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. agilent.com [agilent.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 5-(3-Bromophenyl)-2-furaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Bromophenyl)-2-furaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its chemical behavior is dominated by the aldehyde functional group, which serves as a key handle for a wide array of chemical transformations. The reactivity of this aldehyde is modulated by the electronic properties of the furan ring and the attached 3-bromophenyl substituent. This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde group in this molecule. It details common transformations including oxidation, reduction, imine formation, and pivotal carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Each section includes a summary of quantitative data, detailed experimental protocols adapted from established methodologies, and workflow visualizations to facilitate a deeper understanding and practical application in a research setting.

Introduction and Structural Overview

The aldehyde functional group is one of the most important and reactive moieties in organic chemistry. In 5-(3-Bromophenyl)-2-furaldehyde, the aldehyde is attached to a furan ring, a five-membered aromatic heterocycle. The reactivity of this aldehyde is influenced by two main factors:

-

The Furan Ring: The furan ring system possesses aromatic character and can transmit electronic effects to the aldehyde group.[3]

-

The 3-Bromophenyl Substituent: The bromophenyl group, connected at the 5-position of the furan ring, exerts a significant electron-withdrawing inductive effect due to the electronegativity of the bromine atom.[3] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.

This enhanced electrophilicity makes 5-(3-Bromophenyl)-2-furaldehyde a reactive substrate for a variety of nucleophilic addition reactions, which are central to its utility in the synthesis of more complex molecules.[1][3]

Caption: Key reaction pathways of the aldehyde group.

Key Chemical Transformations

The aldehyde group of 5-(3-Bromophenyl)-2-furaldehyde undergoes a variety of well-established reactions. The following sections detail the most pertinent of these transformations.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-(3-Bromophenyl)-2-furoic acid. This transformation is a fundamental step in modifying the electronic and physical properties of the molecule, for instance, to create a key building block for polyesters or polyamides. Various oxidizing agents can be employed, with typical reaction conditions leading to high yields.

Table 1: Representative Data for Aldehyde Oxidation

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 - 25 | 85 - 95 | General Knowledge |

| Silver(I) Oxide (Ag₂O) | aq. NaOH / Ethanol | 25 - 80 | 90 - 98 | Tollens' Reagent |

| Co(II)-porphyrin complex | Acetonitrile | 100 | ~90 |[4] |

Experimental Protocol: Oxidation using Potassium Permanganate

-

Dissolution: Dissolve 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq) in a mixture of acetone and water (3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄, 1.1 eq) in water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Isolation: Filter the mixture through a pad of Celite® to remove the MnO₂. Acidify the filtrate with 2M hydrochloric acid (HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(3-Bromophenyl)-2-furoic acid.

Reduction to Primary Alcohol

The reduction of the aldehyde group yields the corresponding primary alcohol, [5-(3-Bromophenyl)-2-furyl]methanol. This is a common transformation in multistep synthesis, converting the electrophilic aldehyde into a nucleophilic alcohol. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this purpose.

Table 2: Representative Data for Aldehyde Reduction

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 - 25 | 90 - 99 | [3] |

| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | 0 - 25 | 90 - 99 | General Knowledge |

| Hydrogen (H₂) with Pd/C catalyst | Ethanol | 25 | >95 |[5] |

Experimental Protocol: Reduction using Sodium Borohydride [3]

-

Dissolution: Dissolve 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration) in a flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water (10 mL).

-

Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude alcohol. The product can be further purified by flash column chromatography if necessary.

Caption: Experimental workflow for aldehyde reduction.

Imine (Schiff Base) Formation

Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and is often a key step in reductive amination protocols. The reaction is typically acid-catalyzed and involves the elimination of water.[6]

Table 3: Representative Data for Imine Formation

| Amine | Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Acetic Acid | Ethanol | Reflux | 85 - 95 | General Knowledge |

| Benzylamine | MgSO₄ | Acetonitrile | Room Temp | ~87 | [7] |

| Various anilines | None (Mechanochemical) | Ball Mill | 15 min | 85 - 98 |[8] |

Experimental Protocol: Synthesis of an N-Aryl Imine

-

Setup: In a round-bottom flask, dissolve 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq) and the desired primary amine (e.g., aniline, 1.05 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Dehydration: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the mixture to remove the water formed during the reaction.[7]

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the formation of the imine product by TLC.

-

Isolation: Once the reaction is complete, filter off the drying agent. Remove the solvent under reduced pressure.

-

Purification: The resulting crude imine can often be purified by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate.

Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[9][10] This reaction is widely used to convert aldehydes into alkenes with control over the stereochemistry of the resulting double bond. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9][11]

Table 4: Representative Data for the Wittig Reaction with Aromatic Aldehydes

| Ylide Type | Ylide Structure (Example) | Typical E/Z Ratio | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Stabilized | Ph₃P=CHCO₂Et | >95:5 (E-favored) | 70 - 90 | [9][12] |

| Non-stabilized | Ph₃P=CHCH₃ | >95:5 (Z-favored) | 60 - 85 | [9] |

| Semi-stabilized | Ph₃P=CHPh | Variable | 60 - 90 |[9] |

Experimental Protocol: Wittig Olefination with a Stabilized Ylide [12]

-

Setup: To a solution of 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq) in dry dichloromethane (DCM, 0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C.

-

Ylide Addition: Add a solution of a stabilized ylide, such as (triphenylphosphoranylidene)acetate (1.5 eq), in dry DCM dropwise to the aldehyde solution.

-

Reaction: Stir the resulting mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Caption: Mechanism overview of the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic acid, ethyl cyanoacetate) to an aldehyde, followed by a dehydration reaction to form a C=C bond.[13] This reaction is a cornerstone for synthesizing α,β-unsaturated systems and is often catalyzed by a weak base like piperidine or pyridine.[13][14]

Table 5: Representative Data for Knoevenagel Condensation

| Active Methylene Cmpd. | Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Malonic Acid | Piperidine/Pyridine | Pyridine | 90-100 °C | 80 - 95 | [3] |

| Malononitrile | SeO₂/ZrO₂ | Water | Room Temp | 90 - 99 | [15] |

| Ethyl Cyanoacetate | L-Histidine | Water | Room Temp | 85 - 97 | [16] |

| Creatinine | Piperidine | Acetic Anhydride | Reflux | 75 - 85 |[17] |

Experimental Protocol: Knoevenagel-Doebner Condensation with Malonic Acid [3]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (5 mL).

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water (50 mL).

-

Isolation: Acidify the mixture with concentrated hydrochloric acid until the product precipitates completely.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization may be performed if necessary.

Conclusion

The aldehyde group in 5-(3-Bromophenyl)-2-furaldehyde is a highly reactive and synthetically valuable functional group. Its electrophilic character, enhanced by the electron-withdrawing nature of the 3-bromophenyl substituent, allows it to readily participate in a diverse range of chemical transformations. The reactions detailed in this guide—oxidation, reduction, imine formation, Wittig olefination, and Knoevenagel condensation—represent fundamental and reliable methods for elaborating the core structure of this molecule. The provided protocols and data serve as a practical resource for researchers aiming to utilize 5-(3-Bromophenyl)-2-furaldehyde as a key intermediate in the fields of organic synthesis, materials science, and drug discovery.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(3-Bromophenyl)-2-furaldehyde - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Imine formation-Typical procedures - operachem [operachem.com]

- 8. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide on the Solubility and Stability of 5-(3-Bromophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(3-Bromophenyl)-2-furaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from structurally analogous compounds, such as 5-bromo-2-furaldehyde and 5-hydroxymethyl-2-furaldehyde, to establish a predictive physicochemical profile. Detailed experimental protocols for determining solubility and stability are provided, alongside analytical methodologies for quantification. This document aims to serve as a valuable resource for researchers working with 5-(3-Bromophenyl)-2-furaldehyde and similar chemical entities, facilitating formulation development and ensuring the quality and reliability of research outcomes.

Introduction

5-(3-Bromophenyl)-2-furaldehyde is a substituted furan derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a furan ring, an aldehyde group, and a bromophenyl substituent, makes it a versatile precursor for various active pharmaceutical ingredients (APIs) and agrochemicals. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, influencing factors such as reaction kinetics, purification, formulation, bioavailability, and shelf-life. This guide outlines the expected solubility and stability characteristics of 5-(3-Bromophenyl)-2-furaldehyde and provides standardized methods for their experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(3-Bromophenyl)-2-furaldehyde is presented below.

| Property | Value |

| Chemical Name | 5-(3-Bromophenyl)-2-furaldehyde |

| Synonyms | 5-(3-Bromophenyl)furan-2-carbaldehyde |

| CAS Number | 39868-10-5 |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molecular Weight | 251.08 g/mol |

| Appearance | Expected to be a solid at room temperature |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor that affects its absorption and bioavailability. The "like dissolves like" principle suggests that 5-(3-Bromophenyl)-2-furaldehyde, a moderately polar molecule, will exhibit varying degrees of solubility in different solvents. The presence of the polar aldehyde group allows for some interaction with polar solvents, while the aromatic rings (furan and bromophenyl) contribute to its solubility in non-polar organic solvents.

Representative Solubility Data

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 (Practically Insoluble) |

| Ethanol | Polar Protic | 10 - 50 (Soluble) |

| Methanol | Polar Protic | 10 - 50 (Soluble) |

| Acetone | Polar Aprotic | > 100 (Freely Soluble) |

| Ethyl Acetate | Moderately Polar | > 100 (Freely Soluble) |

| Dichloromethane | Non-polar | > 100 (Freely Soluble) |

| Acetonitrile | Polar Aprotic | 50 - 100 (Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |

| Hexane | Non-polar | < 1 (Slightly Soluble) |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for accurate solubility determination.

Stability Profile

The stability of a compound is crucial for its storage, handling, and the shelf-life of formulated products. Furaldehyde derivatives can be susceptible to degradation under various environmental conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. Based on studies of analogous compounds like 5-hydroxymethyl-2-furaldehyde, 5-(3-Bromophenyl)-2-furaldehyde is expected to be stable under neutral and thermal stress conditions but may degrade under acidic, basic, oxidative, and photolytic conditions.

Summary of Expected Stability

| Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potential for degradation | Opening of the furan ring, polymerization |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Likely to degrade | Cannizzaro reaction (disproportionation to alcohol and carboxylic acid), polymerization |

| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | Oxidation of the aldehyde to a carboxylic acid, degradation of the furan ring |

| Thermal (e.g., 60°C, solid state) | Expected to be stable | Minimal degradation |

| Photolytic (e.g., UV/Vis light) | Potential for degradation | Polymerization, various photolytic degradation products |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

5.1.1. Materials

-

5-(3-Bromophenyl)-2-furaldehyde

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Validated analytical method (e.g., HPLC-UV)

5.1.2. Procedure

-

Add an excess amount of solid 5-(3-Bromophenyl)-2-furaldehyde to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 5-(3-Bromophenyl)-2-furaldehyde in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study.

5.2.1. Materials

-

5-(3-Bromophenyl)-2-furaldehyde

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Vials

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

5.2.2. Procedure

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specific duration.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for a set time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60 °C) for an extended period.

-

Photolytic Degradation: Expose the compound (both in solid state and in solution) to UV and visible light in a photostability chamber.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile any degradation products.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for the quantification of 5-(3-Bromophenyl)-2-furaldehyde in solubility and stability samples.

Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | ~280 nm (to be determined by UV scan) |

| Column Temperature | 30 °C |

| Run Time | 15 minutes |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solubility and stability testing of 5-(3-Bromophenyl)-2-furaldehyde.

Caption: Workflow for Solubility and Stability Assessment.

Plausible Degradation Pathway

This diagram illustrates a plausible degradation pathway for 5-(3-Bromophenyl)-2-furaldehyde under oxidative and basic conditions.

Caption: Plausible Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 5-(3-Bromophenyl)-2-furaldehyde for researchers in drug development and related fields. While the quantitative data presented is based on structurally similar compounds and should be experimentally verified, the detailed protocols for solubility and stability testing offer a robust framework for generating reliable data. The provided analytical method parameters and visualizations of the experimental workflow and potential degradation pathways serve as practical tools for initiating laboratory work. A thorough characterization of these physicochemical properties is a critical step in advancing 5-(3-Bromophenyl)-2-furaldehyde from a promising chemical entity to a viable component in novel therapeutics and other applications.

The Versatile Role of 5-(3-Bromophenyl)-2-furaldehyde in Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(3-Bromophenyl)-2-furaldehyde as a pivotal building block in the discovery of novel therapeutic agents.

This whitepaper provides an in-depth exploration of 5-(3-Bromophenyl)-2-furaldehyde, a heterocyclic aldehyde that has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, combining a furan ring with a strategically positioned bromophenyl group, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This document details the synthetic routes to this key intermediate, provides experimental protocols for its derivatization, and presents quantitative data on the biological activity of its derivatives, underscoring its potential in the development of new pharmaceuticals.

Introduction: The Significance of Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of an aryl group at the 5-position of the furan ring, particularly a substituted phenyl ring, can significantly enhance the therapeutic potential of the resulting molecules. The bromine atom in 5-(3-Bromophenyl)-2-furaldehyde serves as a crucial functional handle for further molecular elaboration through various cross-coupling reactions, while the aldehyde group provides a reactive site for the construction of diverse pharmacophores such as Schiff bases, hydrazones, and chalcones.

Synthesis of the Core Building Block: 5-(3-Bromophenyl)-2-furaldehyde

The synthesis of 5-(3-Bromophenyl)-2-furaldehyde can be efficiently achieved through established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and Meerwein arylation are two of the most prominent methods.

2.1. Suzuki-Miyaura Coupling Approach

This approach involves the reaction of a furan-2-carbaldehyde derivative, such as 5-bromo-2-furaldehyde or a boronic acid derivative of furan-2-carbaldehyde, with 3-bromophenylboronic acid. The use of a palladium catalyst and a suitable base is essential for this transformation.

2.2. Meerwein Arylation Approach

An alternative and effective method is the Meerwein arylation, which utilizes the diazotization of 3-bromoaniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.[1]

References

Safety and handling precautions for 5-(3-Bromophenyl)-2-furaldehyde

An In-depth Technical Guide to the Safety and Handling of 5-(3-Bromophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 5-(3-Bromophenyl)-2-furaldehyde, compiled from data on structurally related compounds. As a specific Safety Data Sheet (SDS) for this compound was not available, the information herein is based on analogous furaldehydes and bromophenyl derivatives. It is imperative to consult a certified safety professional and the supplier-specific SDS before handling this chemical.

Executive Summary

5-(3-Bromophenyl)-2-furaldehyde is a chemical intermediate likely utilized in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Due to the presence of the furaldehyde moiety and a brominated phenyl group, this compound is anticipated to exhibit significant health and safety hazards. This guide outlines the potential hazards, necessary personal protective equipment (PPE), proper handling and storage procedures, emergency response protocols, and disposal guidelines to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on data from analogous compounds, 5-(3-Bromophenyl)-2-furaldehyde is expected to be classified as a hazardous substance. The following table summarizes the likely GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |

Signal Word: Danger

Hazard Pictograms:

-

Flame

-

Skull and Crossbones

-

Health Hazard

-

Exclamation Mark

-

Environment

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with 5-(3-Bromophenyl)-2-furaldehyde to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE.

| Body Area | Equipment | Standard |

| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[4] |

| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |

| Body | Flame-retardant and antistatic protective clothing, such as a lab coat. | --- |

| Respiratory | Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6] If inhalation risk is high, wear a NIOSH-approved respirator with an appropriate cartridge. | --- |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5][6]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][6] Use non-sparking tools and take precautionary measures against static discharge.[5][6][7]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling and before breaks.[4][7]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[5][6]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]

-

Temperature: Store in a cool place, refrigerated if recommended by the supplier, to maintain product quality.[5][8]

-

Atmosphere: Store under an inert atmosphere and protect from direct sunlight.[5][6]

-

Incompatible Materials: Store away from strong acids, bases, oxidizing agents, and amines.[1][6]

Emergency Procedures

Prompt and appropriate action during an emergency is critical to mitigating harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: A water jet may be ineffective.[1]

-

Specific Hazards: The compound is flammable, and its vapors may form explosive mixtures with air.[5] Containers may explode when heated.[5] Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation and remove all sources of ignition.[5] Do not touch or walk through the spilled material.[9]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[4]

-

Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[5][6] Use spark-proof tools and explosion-proof equipment.[5][6] For large spills, dike the area to contain the spill.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste is classified as hazardous.[5] Do not dispose of it with household waste or allow it to reach the sewage system.

Visualized Workflows and Relationships

The following diagrams provide a visual representation of key safety and handling protocols.

Caption: Workflow for the safe handling of 5-(3-Bromophenyl)-2-furaldehyde.

Caption: Decision tree for responding to a spill of 5-(3-Bromophenyl)-2-furaldehyde.

References

- 1. furan.com [furan.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58110-57-9 Name: 5-(2-BROMOPHENYL)-2-FURALDEHYDE [xixisys.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 5-Bromo-2-furaldehyde - Safety Data Sheet [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 5-(3-Bromophenyl)-2-furaldehyde via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aryl-2-furaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmacologically active molecules and functional materials.[1] Their unique structural motif is found in various natural products and has been identified as a key component in the development of novel therapeutics, including potential treatments for solid tumors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these valuable compounds.[2][3][4] This application note provides a detailed protocol for the synthesis of 5-(3-bromophenyl)-2-furaldehyde, a key intermediate for further chemical elaboration, using a palladium-catalyzed Suzuki-Miyaura coupling. The described method offers high yields, good functional group tolerance, and is amenable to scale-up.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[3][4][5] The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[4]

Experimental Protocol

This protocol describes the synthesis of 5-(3-bromophenyl)-2-furaldehyde via the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde and 3-bromophenylboronic acid.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles |

| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 174.98 | 1.0 eq. | - |

| 3-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 1.2 eq. | - |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 eq. | - |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 eq. | - |

| Toluene | C₇H₈ | 92.14 | - | - |

| Ethanol | C₂H₆O | 46.07 | - | - |

| Water | H₂O | 18.02 | - | - |

Equipment

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, combine 5-bromo-2-furaldehyde (1.0 eq.) and 3-bromophenylboronic acid (1.2 eq.).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask.

-

Degassing: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: To the degassed mixture, add potassium carbonate (2.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 5-(3-bromophenyl)-2-furaldehyde as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Analagous Suzuki-Miyaura Couplings

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-furaldehyde | 4-Bromophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol | Reflux | 4-12 | >90 | Adapted from[2] |

| Aryl Bromide | Phenylboronic acid | PdCl₂(dppf) (10) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good | [6] |

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | PAP ligand/Pd(OAc)₂ | - | - | - | - | >99 | [7] |

| Aryl Bromide | Phenylboronic acid | Pd(II) complexes (1) | Cs₂CO₃ | Dioxane | 80 | - | 88-99 | [8] |

Visualizations

Caption: Experimental workflow for the synthesis of 5-(3-Bromophenyl)-2-furaldehyde.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of 5-(3-bromophenyl)-2-furaldehyde. The protocol described in this application note, by analogy to similar syntheses, is expected to offer high yields and purity, making it suitable for the production of this key intermediate for applications in drug discovery and materials science. The reaction conditions can be further optimized by screening different palladium catalysts, ligands, bases, and solvent systems to achieve the desired outcome for specific substrates.

References

Application Notes and Protocols for the Synthesis of 5-Aryl-2-Furaldehydes using Palladium Catalysis

Introduction

5-Aryl-2-furaldehydes are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their preparation often involves the formation of a carbon-carbon bond between the furan ring and an aryl group, a transformation efficiently catalyzed by palladium-based systems. The selection of the appropriate palladium catalyst and reaction conditions is paramount to achieving high yields and purity. These application notes provide detailed protocols and comparative data for the synthesis of 5-aryl-2-furaldehydes via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, direct C-H arylation, and Negishi coupling.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of 5-aryl-2-furaldehydes, involving the reaction of a furan-based boronic acid derivative with an aryl halide. A particularly effective approach is a one-pot synthesis where 5-(diethoxymethyl)-2-furylboronic acid is generated in situ, thus avoiding the isolation of the often-unstable boronic acid.[1]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of palladium catalyst can significantly impact the reaction outcome, especially when dealing with less reactive aryl bromides.[1]

| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | Aryl Iodide/Bromide | Triethylamine | THF/Ethanol | 60 | Varies | Good to Excellent | [1] |

| PdCl₂(dppf) | Less reactive Aryl Bromide | Triethylamine | THF/Ethanol | 60 | Varies | Good Conversion | [1] |

| Pd(PPh₃)₄ | 5-Bromothiophene-2-carbaldehyde | K₂CO₃ | 1,4-Dioxane | N/A | N/A | 78 | |

| Pd(OAc)₂/SPhos | Aryl Chloride | K₃PO₄ | Dioxane/Water | 60 | 6 | High | [2] |

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol describes the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by the palladium-catalyzed coupling with an aryl halide.[1]

Materials:

-

2-Furaldehyde diethyl acetal

-

n-Butyllithium in hexanes

-

Triisopropyl borate

-

Aryl halide

-

10% Palladium on carbon (Pd/C) or PdCl₂(dppf)

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

Procedure:

-

To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate and allow the mixture to warm to room temperature.

-

To the resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution, add the aryl halide, ethanol, and triethylamine.

-

Add the palladium catalyst (e.g., 10% Pd/C). For less reactive aryl bromides, PdCl₂(dppf) may be used.[1]

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by HPLC or TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the product by column chromatography.

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation of 2-furaldehyde is an atom-economical method that avoids the pre-functionalization of the furan ring. This approach typically utilizes a palladium catalyst to directly couple 2-furaldehyde with an aryl halide.[3][4]

Comparative Performance of Palladium Catalysts in Direct C-H Arylation

The selection of the palladium source, ligand, and base are critical for achieving high conversion and minimizing side reactions like homocoupling.[4]

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂ | Tricyclohexylphosphine (Cy₃P) | KOAc | DMF | 110 | 10 | 65-91 | [4] |

| Pd(OAc)₂ | None | KOAc | DMA | Varies | Varies | Low Conversion | [4] |

| Pd/C (wet) | None | KOAc | DMF | Varies | Varies | Moderate Conversion | [4] |

| Pd(OAc)₂ | P(t-Bu)₃HBF₄ | N/A | Acetonitrile | N/A | N/A | Good |

Experimental Protocol: Direct C-H Arylation

This protocol is based on a method employing palladium(II) chloride and tricyclohexylphosphine.[4]

Materials:

-

2-Furaldehyde

-

Aryl halide

-

Palladium(II) chloride (PdCl₂)

-

Tricyclohexylphosphine (Cy₃P)

-

Potassium acetate (KOAc)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a reaction vessel, prepare a mixture of palladium(II) chloride (5 mol %), potassium acetate (2 equiv), tetrabutylammonium bromide (1 equiv), and tricyclohexylphosphine (10 mol %) in anhydrous DMF.

-

Degas the mixture by bubbling nitrogen through it for at least 15 minutes.

-

In a separate flask, dissolve the aryl halide (1 equiv) in degassed DMF.

-

Heat the catalyst mixture to 110 °C.

-

Add the solution of the aryl halide to the heated catalyst mixture dropwise over a period of 10 hours using a syringe pump to minimize homocoupling.[4]

-

After the addition is complete, continue stirring the reaction at 110 °C and monitor its progress.

-

Upon completion, cool the reaction mixture and isolate the product by extraction.

-

Purify the crude product by column chromatography.

Workflow for Catalyst and Condition Screening

Caption: Workflow for optimizing direct C-H arylation conditions.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling provides a mild and efficient route for the synthesis of 5-aryl-2-furaldehydes by reacting an organozinc reagent with a furan halide. This method is particularly advantageous due to the mild reaction conditions.

Catalyst System for Negishi Coupling

A common catalyst system for this transformation is Pd(dppf)Cl₂.

| Catalyst System | Furan Halide | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | 5-Bromo-2-furaldehyde | Arylzinc Halide | THF | Room Temp. | 1-3 | Good | [1] |

Experimental Protocol: Negishi Coupling

This protocol outlines the preparation of the arylzinc reagent followed by the cross-coupling reaction.

Materials:

-

Aryl halide

-

Activated zinc

-

5-Bromo-2-furaldehyde

-

Pd(dppf)Cl₂

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Preparation of the Arylzinc Halide: React the corresponding aryl halide with activated zinc in anhydrous THF under an inert atmosphere to prepare the arylzinc halide solution.

-

Coupling Reaction: To the freshly prepared arylzinc halide solution, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Work-up: Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction Pathway: Negishi Coupling

Caption: General scheme of the Negishi coupling reaction.

References

Application Notes and Protocols for the Synthesis of 5-(3-Bromophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(3-Bromophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable method based on the Suzuki-Miyaura cross-coupling reaction, known for its high yields and broad functional group tolerance.

Introduction

5-(3-Bromophenyl)-2-furaldehyde is a versatile intermediate featuring a furan ring substituted with a bromophenyl group and an aldehyde. This unique combination of functional groups makes it a crucial component in the synthesis of novel organic molecules, including pharmaceuticals and agrochemicals. The aldehyde allows for various derivatizations, while the bromo-substituent provides a handle for further cross-coupling reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Its mild reaction conditions and the commercial availability of a wide range of starting materials make it an ideal choice for both laboratory-scale synthesis and industrial production.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-(3-Bromophenyl)-2-furaldehyde can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 5-formylfuran-2-boronic acid and 1,3-dibromobenzene. The palladium catalyst, in conjunction with a suitable base and solvent system, facilitates the formation of the desired biaryl compound.

Caption: Synthetic pathway for 5-(3-Bromophenyl)-2-furaldehyde via Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from a scalable synthesis of the regioisomeric 5-(4-bromophenyl)furan-2-carbaldehyde and is expected to provide good to excellent yields for the 3-bromo isomer.

Materials and Equipment:

-

Glass-lined reactor (e.g., 10 L) with overhead stirrer, reflux condenser, and temperature control

-

Nutsche filter or similar large-scale filtration apparatus

-

Vacuum oven

-

Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR

Reagents:

| Reagent | CAS No. | Molecular Weight | Molar Eq. |

| 5-Formylfuran-2-boronic acid | 27329-70-0 | 139.92 g/mol | 1.0 |

| 1,3-Dibromobenzene | 108-36-1 | 235.90 g/mol | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.02 |

| Sodium Carbonate | 497-19-8 | 105.99 g/mol | 2.5 |

| Toluene | 108-88-3 | 92.14 g/mol | - |

| Ethanol | 64-17-5 | 46.07 g/mol | - |

| Water | 7732-18-5 | 18.02 g/mol | - |

| Hexane | 110-54-3 | 86.18 g/mol | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |

Procedure:

-

Reaction Setup: In a 10 L glass-lined reactor, charge 5-formylfuran-2-boronic acid (1.0 eq) and 1,3-dibromobenzene (1.2 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (5 L).

-

Base Addition: Add sodium carbonate (2.5 eq) to the mixture.

-

Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to 80-85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by HPLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 2 L).

-

Purification:

-

Concentrate the organic layer under reduced pressure to obtain the crude product as a solid.

-

Transfer the crude solid to a clean reactor and add a mixture of hexane and ethyl acetate (e.g., 9:1, 5 L).

-

Stir the resulting slurry at room temperature for 1 hour.

-

Filter the solid product using a Nutsche filter and wash the filter cake with cold hexane (2 x 1 L).

-

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Expected Yield and Purity:

| Product | Yield Range | Purity (GC) | Melting Point |

| 5-(3-Bromophenyl)-2-furaldehyde | 75-90% | ≥ 99% | 150-154 °C |

Note: The yield is an estimate based on typical Suzuki-Miyaura coupling reactions. Actual yields may vary depending on reaction scale and optimization.

Characterization Data:

| Analysis | Data |

| ¹H NMR | Conforms to the expected structure. |

| ¹³C NMR | Conforms to the expected structure. |

| Mass Spec (MS) | Consistent with the molecular weight of 250.08 g/mol . |

| Appearance | Orange to amber to dark red powder/crystal. |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 5-(3-Bromophenyl)-2-furaldehyde.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Palladium catalysts can be pyrophoric and should be handled with

Application of 5-(3-Bromophenyl)-2-furaldehyde in the Synthesis of Biaryl Compounds: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-(3-Bromophenyl)-2-furaldehyde as a key building block. The methodologies outlined herein are based on well-established palladium-catalyzed cross-coupling reactions, offering versatile routes to a diverse range of biaryl structures. These compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional organic materials.[1][2][3][4]

Application Notes

The biaryl motif is a privileged scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The furan ring, present in 5-(3-Bromophenyl)-2-furaldehyde, is also a common feature in many therapeutic agents and can act as a bioisostere for a phenyl ring, potentially improving the pharmacokinetic profile of a drug candidate. The aldehyde functionality on the furan ring provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.

The synthetic strategies detailed below—Suzuki-Miyaura, Heck, Stille, Negishi, and Sonogashira couplings—represent powerful and versatile methods for the construction of carbon-carbon bonds, enabling the efficient synthesis of a wide variety of biaryl and vinyl-aryl compounds from 5-(3-Bromophenyl)-2-furaldehyde.[1]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the application of 5-(3-Bromophenyl)-2-furaldehyde in various palladium-catalyzed cross-coupling reactions. The quantitative data presented in the tables are representative examples based on similar substrates and reactions, and optimization may be required for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]

Experimental Protocol:

-

To an oven-dried Schlenk flask, add 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane.

-

Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol | 90 | 10 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane | 100 | 12 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol | 90 | 12 | 75-85 |

Note: Yields are estimates based on similar reactions and may require optimization.

Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[7][8][9]

Experimental Protocol:

-

In a sealed tube, combine 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq.), the desired alkene (e.g., styrene or an acrylate, 1.5 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like P(o-tol)₃ (4-10 mol%), and a base (e.g., Et₃N or NaOAc, 2.0 eq.).

-

Add a polar aprotic solvent such as DMF or NMP.

-

Seal the tube and heat the reaction mixture to 100-140 °C.

-

Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 6 to 24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by column chromatography.

Quantitative Data Summary (Heck Coupling):

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 18 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NaOAc | NMP | 130 | 16 | 75-85 |

| 3 | Acrylonitrile | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Acetonitrile | 100 | 24 | 65-75 |

Note: Yields are estimates based on similar reactions and may require optimization.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, and it is known for its tolerance of a wide variety of functional groups.[10][11][12][13][14]

Experimental Protocol:

-

To a fresh-dried Schlenk tube, add 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq.) and the organostannane reagent (e.g., aryltributylstannane, 1.1 eq.).

-

Subject the tube to three pump/purge cycles with an inert gas.

-

Add anhydrous and degassed toluene via syringe.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like P(o-tol)₃ (4 mol%).[10]

-

Seal the reaction vessel and heat the mixture to 90-110 °C for 12-16 hours.[10]

-

After cooling to room temperature, evaporate the solvent.

-

Purify the product by silica column chromatography.

Quantitative Data Summary (Stille Coupling):

| Entry | Organostannane | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (2) | Toluene | 100 | 14 | 80-90 |

| 2 | 2-Thienyltributylstannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | Toluene | 110 | 16 | 75-85 |

| 3 | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | 90 | 12 | 70-80 |

Note: Yields are estimates based on similar reactions and may require optimization.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid or stannane counterparts.[15][16][17][18][19][20]

Experimental Protocol:

-

Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, activate zinc dust with 1,2-dibromoethane and trimethylsilyl chloride in THF. Add the corresponding aryl halide (e.g., iodobenzene) and stir at an appropriate temperature to form the arylzinc halide solution.[17]

-

Cross-Coupling Reaction: In a separate oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a biarylphosphine ligand like CPhos, 1-2 mol%).[16][19]

-

Add a solution of 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq.) in THF.

-

Add the freshly prepared or commercial organozinc reagent (1.2-1.5 eq.) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Quantitative Data Summary (Negishi Coupling):

| Entry | Organozinc Reagent | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(OAc)₂ (1) / CPhos (2) | THF | RT | 12 | 85-95 |

| 2 | 4-Tolylzinc bromide | PdCl₂(dppf) (2) | THF | 50 | 10 | 80-90 |

| 3 | 2-Furylzinc bromide | Pd(OAc)₂ (1) / SPhos (2) | THF/Toluene | RT | 14 | 75-85 |

Note: Yields are estimates based on similar reactions and may require optimization.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[21][22][23][24][25]

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add 5-(3-Bromophenyl)-2-furaldehyde (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

-